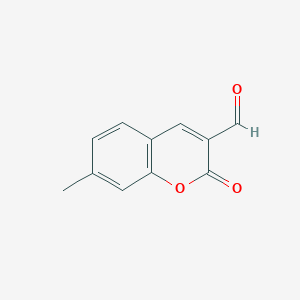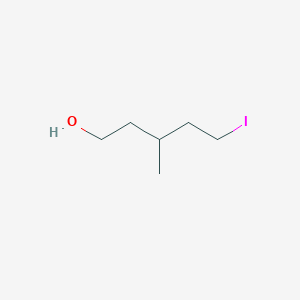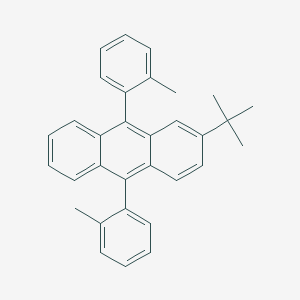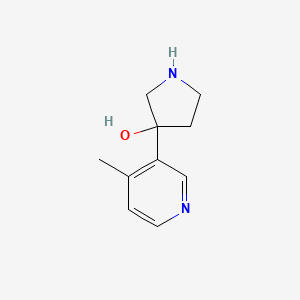![molecular formula C17H18N2Si B15173059 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-40-3](/img/structure/B15173059.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a silicon atom covalently bonded to both a phenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of dimethyl(phenyl)silyl lithium with a suitable pyrazole derivative. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive silyl lithium reagent from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form corresponding hydrogenated products.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted silyl pyrazole derivatives.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved stability and bioavailability.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom’s unique electronic properties can influence the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the pyrazole ring.
Phenylsilanes: Compounds with phenyl groups bonded to silicon but without additional heterocyclic rings.
Silyl ethers: Compounds with silicon-oxygen bonds, commonly used as protecting groups in organic synthesis.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
920984-40-3 |
|---|---|
Molecular Formula |
C17H18N2Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
dimethyl-phenyl-(1-phenylpyrazol-4-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-18-19(14-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI Key |
WAZXPWCZFNIWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)

![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)



![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

